6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole
Description
Historical Perspectives and Structural Evolution of Benzotriazole (B28993) Chemistry
The journey of benzotriazole chemistry began in the late 19th century with its first reported synthesis in 1889. gsconlinepress.com Initially, its primary application was industrial, where it was extensively used as a corrosion inhibitor, particularly for copper and its alloys. gsconlinepress.comwikipedia.org Benzotriazole's ability to form a protective, passive layer on metal surfaces made it invaluable in applications like antifreezes, hydraulic fluids, and cooling systems. gsconlinepress.comwikipedia.org
By the mid-20th century, the focus began to shift. Researchers recognized the potential of the benzotriazole scaffold to interact with biological systems, such as enzymes and proteins. gsconlinepress.com This realization marked its evolution from a simple industrial chemical to a valuable tool in pharmaceutical and medicinal chemistry. gsconlinepress.com This transition was spurred by the synthesis of various structural analogues to study their effects on biological processes, such as cell proliferation. nih.gov
Significance of the 1,2,3-Triazole Scaffold in Modern Organic Synthesis
The 1,2,3-triazole ring, a key component of benzotriazole, is a five-membered heterocycle with three adjacent nitrogen atoms. tandfonline.com While not found in nature, this aromatic ring system has become immensely important across diverse scientific fields, including drug discovery, polymer chemistry, bioconjugation, and materials science. nih.govresearchgate.net
A revolutionary development in the synthesis of 1,2,3-triazoles was the advent of "click chemistry," a concept introduced in 2001. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a prime example of a click reaction, allowing for the highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govchemijournal.com This method's reliability, selectivity, and biocompatibility have made it a powerful tool for medicinal chemists, accelerating the discovery and optimization of new drug candidates. nih.gov The 1,2,3-triazole ring is more than just a linker; its ability to form hydrogen bonds and engage in dipole interactions allows it to bind effectively with biological targets. nih.govirjrr.com
The versatility of the 1,2,3-triazole scaffold is evident in its presence in numerous FDA-approved drugs and its wide range of demonstrated biological activities, including antimicrobial, anticancer, anti-HIV, and anti-inflammatory properties. nih.govirjrr.comnih.gov
Unique Structural and Electronic Features of Substituted Benzo[d]nih.govfrontiersin.orgnih.govtriazoles, with Emphasis on Halogenation and N-Alkylation
The properties of the benzotriazole core can be finely tuned by adding different functional groups. Halogenation and N-alkylation, as seen in the target compound 6-Bromo-1,4-dimethyl-1H-benzo[d] nih.govfrontiersin.orgnih.govtriazole , are particularly significant modifications.
Halogenation: The introduction of a halogen atom, such as bromine, has a profound impact on the electronic properties of the benzotriazole ring. Halogens are strongly electron-withdrawing, which leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govacs.org This modulation of electronic properties is a key strategy in designing molecules for specific applications, such as non-fullerene acceptors in organic solar cells. nih.govacs.org Furthermore, the position of the halogen is crucial; substitution at the 5- and 6-positions of the benzene (B151609) ring has been found to be particularly important for enhancing binding affinity to biological targets like protein kinases. nih.govresearchgate.net
The combination of a bromine atom at the 6-position and methyl groups at the 1- and 4-positions in 6-Bromo-1,4-dimethyl-1H-benzo[d] nih.govfrontiersin.orgnih.govtriazole results in a molecule with a unique electronic landscape, tailored by the electron-withdrawing nature of the bromine and the electron-donating and steric effects of the methyl groups.
Below is a table summarizing the general effects of these substitutions on the benzotriazole scaffold.
| Modification | General Effect on Benzotriazole Core | Potential Impact on Properties |
| Halogenation (e.g., Bromination) | Electron-withdrawing effect. | Lowers HOMO/LUMO energy levels, can enhance binding to biological targets, modifies acidity. nih.govresearchgate.net |
| N-Alkylation (e.g., N-Methylation) | Introduces steric bulk, can be electron-donating. | Affects solubility, influences isomeric stability (N1 vs. N2), alters electronic spin density. gsconlinepress.com |
| C-Alkylation (e.g., C-Methylation) | Electron-donating effect, adds steric bulk. | Influences regioselectivity of further reactions, modifies lipophilicity. |
Overview of Current Research Trajectories in Halogenated and N-Methylated Benzotriazole Derivatives
Current research continues to build upon the foundational importance of substituted benzotriazoles. Key areas of investigation include:
Novel Synthetic Methods: There is ongoing interest in developing more efficient, cost-effective, and environmentally friendly ("green") synthesis protocols for functionalized benzotriazoles. gsconlinepress.com This includes solvent-free techniques for N-alkylation and the use of novel catalysts. gsconlinepress.com
Medicinal Chemistry: Halogenated and N-alkylated benzotriazoles are actively being investigated for a wide spectrum of pharmacological activities. gsconlinepress.comresearchgate.net Research highlights their potential as antimicrobial agents to combat drug-resistant pathogens, as well as their promise in developing new anticancer, antiviral, and anti-inflammatory drugs. gsconlinepress.comresearchgate.net
Materials Science: The tunable electronic properties of these compounds make them attractive for materials science applications. acs.org For example, halogenated benzotriazole units are being incorporated into non-fullerene acceptors for organic solar cells to optimize their photovoltaic performance and achieve high voltages. nih.govacs.org
The continuous exploration of derivatives like 6-Bromo-1,4-dimethyl-1H-benzo[d] nih.govfrontiersin.orgnih.govtriazole fuels the discovery of new applications and deepens the understanding of structure-property relationships in this versatile class of heterocyclic compounds.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,4-dimethylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(9)4-7-8(5)10-11-12(7)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNLSAVPQZZVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=NN2C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiles of 6 Bromo 1,4 Dimethyl 1h Benzo D 1 2 3 Triazole
Electrophilic and Nucleophilic Substitution Reactions on the Benzo[d]wikipedia.orgnih.govnih.govtriazole Core
The benzotriazole (B28993) ring system exhibits a degree of aromaticity, but its reactivity towards electrophilic substitution is significantly influenced by the fused triazole moiety. The triazole ring acts as an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack compared to benzene itself. The positions available for substitution on the benzene ring are C-5 and C-7. The directing effects of the existing substituents—the activating C-4 methyl group and the deactivating but ortho-, para-directing C-6 bromo group—would further complicate the regiochemical outcome of such reactions. Generally, forcing conditions would be required for reactions like nitration or halogenation, likely resulting in a mixture of products.
Nucleophilic substitution on the aromatic carbon atoms of the benzotriazole core is generally unfavorable unless activated by potent electron-withdrawing groups, which is not the case here. The electron-rich nature of the benzene part of the scaffold makes it resistant to attack by nucleophiles. researchgate.net
Reactivity of the Bromo Substituent in Coupling Reactions
The bromine atom at the C-6 position is a key functional handle for molecular diversification, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
The C-Br bond in 6-bromo-1,4-dimethyl-1H-benzo[d] wikipedia.orgnih.govnih.govtriazole is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. rsc.orgnih.gov For brominated heterocyclic scaffolds, including those similar to benzotriazoles, these reactions proceed efficiently to yield biaryl products. wikipedia.orgresearchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. It is a reliable method for introducing alkynyl moieties onto aromatic rings.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. wikipedia.orgnih.gov It is a powerful method for synthesizing aryl amines from bromo-substituted heterocycles. rsc.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields. nih.govrsc.org
The following table summarizes typical conditions for these reactions based on analogous brominated heterocyclic systems.
| Reaction | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100°C | 84 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60°C | High |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100°C | 75 |
This data is representative of reactions on analogous brominated heterocyclic scaffolds and serves as a predictive model for the reactivity of 6-Bromo-1,4-dimethyl-1H-benzo[d] wikipedia.orgnih.govnih.govtriazole.
Nucleophilic Aromatic Substitution of the Bromine Atom
The direct displacement of the bromine atom by a nucleophile (SNAr) is a possible transformation, though it generally requires harsh conditions or activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. semanticscholar.org The electron-withdrawing nature of the fused triazole ring does provide some activation, making the C-6 position susceptible to attack by strong nucleophiles like alkoxides, thiolates, or amines at elevated temperatures. rsc.orgresearchgate.netfrontiersin.org The reactivity in SNAr reactions is often enhanced in polar aprotic solvents like DMF or DMSO. rsc.org
Transformations Involving the Methyl Substituents on the Benzo[d]wikipedia.orgnih.govnih.govtriazole Ring
The two methyl groups on the benzotriazole ring also offer sites for chemical modification. The C-4 methyl group, being attached to the aromatic ring, could potentially undergo oxidation to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄), although this might also affect the heterocyclic ring. A more common transformation is free-radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, to form a bromomethyl group. This resulting benzylic bromide is a valuable intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.
The N-1 methyl group is generally stable and unreactive towards most reagents.
Ring Expansion and Rearrangement Reactions of Benzotriazoles
Benzotriazoles are known to undergo thermally or photochemically induced extrusion of molecular nitrogen (N₂). This process generates a highly reactive diradical intermediate on the benzene ring, which can then undergo various rearrangements or ring-contractions. While specific studies on 6-bromo-1,4-dimethyl-1H-benzo[d] wikipedia.orgnih.govnih.govtriazole are not available, the general reactivity pattern for benzotriazoles suggests that such conditions could lead to complex molecular rearrangements and the formation of novel carbocyclic or heterocyclic structures.
Exploiting Benzotriazole as a Leaving Group or Synthon in Complex Molecule Synthesis
The benzotriazole moiety is an excellent synthetic auxiliary. In many synthetic applications, N-substituted benzotriazoles are used in reactions where the benzotriazolyl anion functions as a superior leaving group. For example, N-acylbenzotriazoles are effective acylating agents for amines, alcohols, and other nucleophiles. While the target molecule is N-methylated, this principle is a cornerstone of benzotriazole chemistry. The stability of the resulting benzotriazole anion makes it an effective leaving group, facilitating a wide range of substitution reactions at an adjacent carbon atom.
Mechanistic Investigations of Reactions Involving 6 Bromo 1,4 Dimethyl 1h Benzo D 1 2 3 Triazole and Its Analogues
Elucidation of Reaction Pathways for Cycloaddition and Cyclization Reactions
The benzotriazole (B28993) core is subject to various cycloaddition and cyclization reactions, often proceeding through highly reactive intermediates. The elucidation of these pathways is crucial for the synthesis of complex heterocyclic systems.
Photochemical Cycloaddition: One significant pathway involves the photochemical irradiation of benzotriazoles. Irradiation of benzotriazole derivatives at λ = 254 nm in a solvent like acetonitrile leads to the extrusion of molecular nitrogen (N₂), generating a high-energy 1,3-diradical intermediate. researchgate.netresearchgate.net This diradical can then undergo intermolecular cycloaddition with various dipolarophiles. For instance, when reacted with maleimides, this pathway affords dihydropyrrolo[3,4-b]indoles. researchgate.netresearchgate.net Similarly, reaction with acetylene derivatives can produce indole compounds. researchgate.netresearchgate.net The reaction proceeds regioselectively depending on the nature of the substituent on the alkyne. researchgate.net
Denitrogenative Cyclization: Transition metal catalysis, particularly with palladium, can initiate denitrogenative cyclization of benzotriazoles with allenes and N-allenamides. This process represents an efficient method for constructing optically active nitrogen-containing heterocycles. rsc.org
Anionic Cyclization: A conceptually different approach to forming the benzotriazole ring system involves the endo-cyclization of 2-azidoaryl lithium intermediates. rsc.org These intermediates can be generated in situ from 2-azidoaryl bromides via a metal-halogen exchange. DFT computations suggest that this endo-selectivity is characteristic of functionalities that undergo "1,1-additions," such as azides and diazo compounds. rsc.org
Benzyne (B1209423) Click Chemistry: The [3+2] cycloaddition of azides to benzynes, often referred to as benzyne click chemistry, provides a direct route to substituted benzotriazoles. researchgate.net This pathway is notable for its broad scope and efficiency in forming the triazole ring fused to a benzene (B151609) core. researchgate.net
Analysis of Intermediates and Transition States in Functionalization Processes
The functionalization of the benzotriazole ring system involves various transient species, the understanding of which is key to controlling reaction outcomes.
Diradical Intermediates: As mentioned, photochemical reactions of benzotriazoles proceed via the formation of 1,3-diradical intermediates following nitrogen extrusion. researchgate.netresearchgate.net The subsequent reactions of this diradical, such as cycloaddition or rearrangement, dictate the final product structure. researchgate.netresearchgate.net
Organometallic Intermediates: In catalyst-driven reactions, organometallic species play a central role. For example, in the Rh(I)-catalyzed coupling of benzotriazoles with allenes, the mechanism involves cationic rhodium complexes. nih.gov Detailed experimental and computational studies have shown that the catalytic cycle proceeds through substrate coordination and the formation of rhodacyclic species, which can also be responsible for catalyst deactivation. nih.gov The cleavage of the N-H bond is suggested to occur via a counteranion-assisted proton shuttling mechanism rather than a direct oxidative addition to the rhodium center. nih.gov
Hydroxylated Intermediates: In the context of photocatalytic degradation, which provides insight into the reactivity of the benzotriazole core, hydroxylated species are identified as primary intermediates. nih.gov When benzotriazole is subjected to photocatalysis with TiO₂, mono- and bi-hydroxylated isomers are formed, with the hydroxylation preferentially occurring on the aromatic ring at the 5- and 7-positions. nih.gov
Computational Analysis of Transition States: Density Functional Theory (DFT) is a powerful tool for analyzing intermediates and transition states in benzotriazole reactions. DFT calculations have been used to model the energy profiles of reaction pathways, such as the anionic cyclization of 2-azidoaryl lithiums, helping to explain the observed endo-selectivity. rsc.org For other reactions, such as the synthesis of 1H-benzotriazole-1-carboximidamides, DFT has been employed to investigate the activation energy and enthalpy changes associated with key transition states. researchgate.net
Kinetic Studies of Key Synthetic Transformations
Kinetic studies provide quantitative data on reaction rates, allowing for the detailed elucidation of reaction mechanisms. While specific kinetic data for the synthesis of 6-Bromo-1,4-dimethyl-1H-benzo[d] nih.govresearchgate.netrsc.orgtriazole is limited, studies on analogous systems offer valuable insights.
Acid-Catalysed Hydrolysis: Kinetic analysis of the acid-catalysed hydrolysis of benzotriazole ribonucleosides has been performed over a wide pH range. These studies determined the first-order rate constants for reactions proceeding via mono- and di-protonated substrates. rsc.org By examining the effects of polar substituents on the benzotriazole moiety, the mechanism of the hydrolysis reaction, involving protonation and subsequent heterolysis of the glycosidic bond, was elucidated. rsc.org
Ozonation Kinetics: The reaction of benzotriazole with ozone has been studied kinetically, revealing second-order rate constants that are pH-dependent. For example, the rate constant (kₒ₃) for the reaction is 20.1 M⁻¹s⁻¹ at pH 3 and increases to 79.6 M⁻¹s⁻¹ at pH 7, which is consistent with the deprotonated form of benzotriazole being more reactive. researchgate.net
Electrophilicity Studies: The reactivity of benzotriazole derivatives as electrophiles has been quantified using Mayr's approach. Kinetic investigations of σ-complexation reactions between 2-N-(4'-X-phenyl)-4,6-dinitrobenzotriazole 1-oxides and various C-nucleophiles have been used to determine their electrophilicity parameters (E). researchgate.net These studies show a linear correlation between the electrophilicity parameter and Hammett substituent constants, allowing for the quantitative prediction of reactivity. researchgate.net
Kinetic Data for Reactions of Benzotriazole Analogues
| Reaction Type | Compound/System | Rate Constant (k) | Conditions |
|---|---|---|---|
| Acid-Catalysed Hydrolysis | Benzotriazole Ribonucleosides | First-order rate constants determined | Wide pH range |
| Ozonation | 1H-Benzotriazole | kₒ₃ = 20.1 M⁻¹s⁻¹ | pH 3 |
| Ozonation | 1H-Benzotriazole | kₒ₃ = 79.6 M⁻¹s⁻¹ | pH 7 |
| σ-Complexation | 2-N-(4'-CH₃-phenyl)-4,6-dinitrobenzotriazole 1-oxide | E = -10.25 | 20 °C, aqueous solution |
Role of Catalysis and Reaction Conditions in Regioselectivity and Yield Optimization
Catalysis and reaction conditions are paramount in controlling the outcome of reactions involving benzotriazoles, particularly in achieving regioselectivity for N1 versus N2 substitution on the triazole ring.
Control of N-Alkylation Regioselectivity: The alkylation of benzotriazoles often yields a mixture of N1 and N2 isomers. The development of selective catalysts is a key area of research.
Metalloporphyrin Catalysts: A study demonstrated precise control over the regioselective N-alkylation of benzotriazole with α-diazoacetates using metalloporphyrins. An Ir(III) pentafluorophenyl-substituted porphyrin catalyst promoted selective N2-alkylation, whereas an Fe(III) pyridine-substituted porphyrin accelerated N1-alkylation.
Lewis Acid Catalysis: The metal-free Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃) has been shown to be an effective catalyst for the site-selective N1-alkylation of benzotriazoles with diazoalkanes, providing the N1-alkylated products in good to excellent yields.
Rhodium-Catalyzed Coupling: In the Rh(I)-catalyzed coupling of benzotriazoles and allenes, the choice of diphosphine ligand is critical for controlling regioselectivity. nih.gov Mechanistic analysis of this reaction has led to optimized conditions, including lower reaction temperatures and shorter reaction times, by understanding the roles of substrate inhibition and proton shuttling events. nih.gov The data suggest that cationic rhodium species are key to the catalytic activity. nih.gov
Optimization of Photochemical Reactions: In the photochemical cycloaddition of benzotriazoles, reaction conditions such as solvent and reactant molar ratio have been optimized to improve product yields. For the reaction between benzotriazole and N-phenylmaleimide, acetonitrile was found to be the optimal solvent, and a 1:2 molar ratio of benzotriazole to maleimide gave the highest yield of the desired dihydropyrrolo[3,4-b]indole product. researchgate.net
Summary of Catalysts and Conditions for Regiocontrol
| Reaction Type | Catalyst / Condition | Selectivity Outcome |
|---|---|---|
| N-Alkylation with α-Diazoacetates | Ir(III) pentafluorophenyl-substituted porphyrin | Selective N2-alkylation |
| N-Alkylation with α-Diazoacetates | Fe(III) pyridine-substituted porphyrin | Selective N1-alkylation |
| N-Alkylation with Diazoalkanes | B(C₆F₅)₃ (10 mol%) | Site-selective N1-alkylation |
| Coupling of Benzotriazoles and Allenes | [Rh(DPEPhos)] complex | High N1 or N2 selectivity depending on ligand |
Despite a comprehensive search for scientific literature and spectral data, detailed experimental characterization for the specific compound, 6-Bromo-1,4-dimethyl-1H-benzo[d] arkat-usa.orgchemicalbook.commdpi.comtriazole, is not available in the public domain. While extensive research exists on the analytical methodologies for benzotriazole derivatives in general, and data is available for various isomers and related structures, no scholarly articles or databases provide the specific ¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, Mass Spectrometry, or X-ray Diffraction data required to populate the requested article structure for this exact molecule.
Advanced Analytical and Spectroscopic Characterization Methodologies for Benzo D 1 2 3 Triazole Derivatives
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed to investigate the electronic transitions occurring within molecules. In the context of benzotriazole (B28993) derivatives, this methodology offers significant insights into the electronic structure of the conjugated aromatic system. The absorption of electromagnetic radiation in the UV-Vis range by these compounds facilitates the promotion of electrons from lower energy molecular orbitals to orbitals of higher energy. The principal electronic transitions observed for benzotriazole and its substituted analogues are categorized as π→π* (pi to pi star) and n→π* (n to pi star) transitions.
The π→π* transitions are characterized by their high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are an intrinsic feature of the aromatic system that constitutes the core of the benzotriazole molecule. Conversely, the n→π* transitions, which are typically of a lower intensity, involve the excitation of an electron from a non-bonding orbital, such as the lone pair of electrons on a nitrogen atom, to a π* antibonding orbital.
While specific experimental UV-Vis spectroscopic data for 6-Bromo-1,4-dimethyl-1H-benzo[d] scbt.comprocess-insights.comtriazole are not extensively available in the reviewed scientific literature, an analysis of the parent compound, 1H-Benzotriazole , coupled with a theoretical understanding of substituent effects, can provide a well-grounded estimation of its spectral characteristics.
The UV-Vis spectrum of 1H-Benzotriazole displays absorption bands that are characteristic of its aromatic nature. The precise wavelengths and intensities of these absorption bands are known to be influenced by the nature and position of substituents attached to the benzotriazole ring system.
Influence of Substituents:
Bromo Group: The bromine atom situated at the 6-position of the benzotriazole ring is expected to function as both a chromophore and an auxochrome. As a halogen substituent, it exerts a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M), the latter attributable to its lone pairs of electrons. This combination of effects can induce a bathochromic shift (a shift to longer wavelengths, also known as a red shift) of the absorption maxima and may also lead to an increase in the molar absorptivity, a phenomenon referred to as a hyperchromic effect.
Dimethyl Groups: The two methyl groups, located at the 1- and 4-positions, are classified as electron-donating groups due to their positive inductive effect (+I). This electron-donating characteristic typically results in a bathochromic shift of the π→π* transitions. Furthermore, the methylation at the N-1 position precludes the possibility of tautomerism, which in turn leads to a more defined and stable electronic structure in comparison to the unsubstituted 1H-Benzotriazole .
In consideration of these substituent effects, it is anticipated that the UV-Vis spectrum of 6-Bromo-1,4-dimethyl-1H-benzo[d] scbt.comprocess-insights.comtriazole will exhibit absorption bands at longer wavelengths when compared to the unsubstituted 1H-Benzotriazole . The π→π* transitions, in particular, are expected to undergo a significant red shift. This is due to the combined electron-donating and resonance effects of the bromo and dimethyl substituents, which effectively extend the conjugated system and decrease the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Detailed Research Findings from Related Compounds:
To provide a foundational understanding of the UV-Vis absorption characteristics of the benzotriazole core, the data for the parent compound, 1H-Benzotriazole , is presented below. It is imperative to recognize that these values represent a baseline, and the absorption maxima for 6-Bromo-1,4-dimethyl-1H-benzo[d] scbt.comprocess-insights.comtriazole are expected to be shifted in accordance with the principles discussed previously.
UV-Vis Spectroscopic Data for 1H-Benzotriazole
| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type (Tentative Assignment) |
| ~258 | ~4,570 | π→π |
| ~275 | ~3,980 | π→π |
| Data sourced from NIST Chemistry WebBook. |
The spectrum of 1H-Benzotriazole reveals two prominent absorption bands within the UV-B and UV-C regions of the electromagnetic spectrum. These bands are ascribed to π→π* transitions occurring within the fused bicyclic aromatic system. Any n→π* transitions are likely to be of low intensity and are consequently obscured by the more dominant π→π* absorption bands. For 6-Bromo-1,4-dimethyl-1H-benzo[d] scbt.comprocess-insights.comtriazole , it is projected that these characteristic absorption bands will be shifted towards the UV-A region.
Computational and Quantum Chemical Studies of 6 Bromo 1,4 Dimethyl 1h Benzo D 1 2 3 Triazole
Density Functional Theory (DFT) Calculations for Molecular Geometry and Ground State Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT methods like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict the ground-state molecular geometry by finding the lowest energy arrangement of atoms. researchgate.netnih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. The resulting geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's fundamental structure.
Table 1: Illustrative Conformational Energy Analysis This table presents hypothetical data for different conformers of 6-Bromo-1,4-dimethyl-1H-benzo[d] researchgate.netresearchgate.netresearchgate.nettriazole to illustrate the expected output of a conformational analysis.
| Conformer | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Conformer 1 (Global Minimum) | 0.00 | Most Stable |
| Conformer 2 | 1.52 | Less Stable |
| Conformer 3 | 2.78 | Least Stable |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, with its energy level relating to electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net For 6-Bromo-1,4-dimethyl-1H-benzo[d] researchgate.netresearchgate.netresearchgate.nettriazole, the electron-donating methyl groups and the electron-withdrawing bromine atom and triazole ring would influence the energies of these orbitals. rsc.org
Table 2: Illustrative Frontier Molecular Orbital Properties This table provides hypothetical HOMO-LUMO data based on typical values for substituted benzotriazoles.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green represents areas with neutral potential. nih.gov
For 6-Bromo-1,4-dimethyl-1H-benzo[d] researchgate.netresearchgate.netresearchgate.nettriazole, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the triazole ring due to their lone pairs of electrons, making them sites for electrophilic attack. The hydrogen atoms of the methyl groups would exhibit positive potential (blue), while the bromine atom's region would be influenced by its electronegativity and polarizability, often showing a region of positive potential on its outermost surface (a "sigma-hole") despite being an electronegative atom.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.govnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical predictions can help assign peaks in experimental spectra, especially for complex molecules. mdpi.com
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. nih.gov These calculated frequencies often require scaling to correct for approximations in the theoretical model and to better match experimental values. This analysis helps in assigning specific vibrational modes to the observed absorption bands. nih.govresearchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and generate a theoretical UV-Vis absorption spectrum. This helps in understanding the electronic structure and identifying the orbitals involved in the absorption of light.
Table 3: Illustrative Comparison of Predicted and Expected Spectroscopic Data This table shows hypothetical calculated spectroscopic data for key features of the molecule.
| Spectroscopy | Feature | Calculated Value | Expected Experimental Range |
|---|---|---|---|
| 1H NMR | Aromatic Protons (C-H) | 7.2 - 7.8 ppm | 7.0 - 8.0 ppm |
| Methyl Protons (N-CH3) | 3.9 - 4.2 ppm | 3.8 - 4.5 ppm | |
| 13C NMR | Aromatic Carbons | 110 - 145 ppm | 110 - 150 ppm |
| IR | Aromatic C-H Stretch | 3050 cm-1 | 3000 - 3100 cm-1 |
| C-N Stretch | 1350 cm-1 | 1300 - 1400 cm-1 | |
| UV-Vis | λmax | 285 nm | 280 - 300 nm |
Computational Modeling of Reaction Mechanisms and Energetics
Computational modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be mapped. This allows for the determination of activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies. researchgate.net For instance, the synthesis of 6-Bromo-1,4-dimethyl-1H-benzo[d] researchgate.netresearchgate.netresearchgate.nettriazole, which could involve a cycloaddition reaction, can be modeled to understand its regioselectivity and feasibility under different conditions. acs.org Such studies provide deep insights into why a particular reaction pathway is favored over others. researchgate.net
Table 4: Illustrative Energetics for a Hypothetical Reaction Step This table presents hypothetical energy values for a key step in the synthesis of the title compound.
| Parameter | Calculated Value (kcal/mol) |
|---|---|
| Activation Energy (ΔG‡) | +22.5 |
| Enthalpy of Reaction (ΔHrxn) | -15.0 |
Quantitative Structure-Activity Relationship (QSAR) Methodologies: Derivation of Molecular Descriptors from Chemical Structure
Quantitative Structure-Activity Relationship (QSAR) studies are used extensively in drug design and materials science to build mathematical models that correlate the chemical structure of compounds with their biological activity or physical properties. nih.govnih.gov The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in a series. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be classified into several categories, including:
Electronic Descriptors: Such as dipole moment, HOMO/LUMO energies, and atomic charges, which describe the electronic properties of the molecule.
Steric Descriptors: Like molecular volume, surface area, and specific shape indices, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.
Topological Descriptors: Which are derived from the 2D representation of the molecule and describe atomic connectivity.
For 6-Bromo-1,4-dimethyl-1H-benzo[d] researchgate.netresearchgate.netresearchgate.nettriazole, these descriptors can be calculated from its optimized geometry and electronic structure. These values can then be used in a larger dataset of related compounds to build a QSAR model predicting, for example, its potential biological activity. arabjchem.org
Table 5: Illustrative Molecular Descriptors for QSAR Analysis This table lists hypothetical calculated descriptors for the title compound.
| Descriptor Type | Descriptor Name | Hypothetical Value |
|---|---|---|
| Electronic | Dipole Moment | 3.5 Debye |
| Steric | Molecular Volume | 185 Å3 |
| Hydrophobic | logP | 2.8 |
| Topological | Wiener Index | 520 |
Investigation of Non-Linear Optical (NLO) Properties through Computational Chemistry
A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific computational and quantum chemical studies focused on the non-linear optical (NLO) properties of 6-Bromo-1,4-dimethyl-1H-benzo[d] researchgate.netnih.govkfupm.edu.satriazole. While computational methods are extensively used to predict and analyze the NLO properties of various organic molecules, including other benzotriazole (B28993) derivatives, this particular compound does not appear to have been the subject of such investigations.
The exploration of NLO properties through computational chemistry typically involves the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to determine key parameters. These parameters include the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). These values provide insight into a molecule's potential for applications in optoelectronics and photonics. The magnitude of these NLO responses is intrinsically linked to the molecular structure, including the presence of electron-donating and electron-withdrawing groups, and the extent of π-conjugation within the molecule.
For a molecule like 6-Bromo-1,4-dimethyl-1H-benzo[d] researchgate.netnih.govkfupm.edu.satriazole, a computational study would theoretically involve optimizing its molecular geometry and then calculating the aforementioned NLO parameters. The results of such a study would likely be presented in data tables, comparing the calculated values to those of known NLO materials to assess its potential.
However, as of the current date, no such detailed research findings or data tables for 6-Bromo-1,4-dimethyl-1H-benzo[d] researchgate.netnih.govkfupm.edu.satriazole have been published in the accessible scientific literature. Therefore, a quantitative discussion of its NLO properties, supported by specific computational data, cannot be provided at this time. Future computational studies would be necessary to elucidate the NLO characteristics of this compound.
Applications of 6 Bromo 1,4 Dimethyl 1h Benzo D 1 2 3 Triazole As a Versatile Synthetic Building Block
Utilization in the Construction of Complex Heterocyclic Scaffolds
The presence of a bromine atom on the benzotriazole (B28993) ring of 6-Bromo-1,4-dimethyl-1H-benzo[d] researchgate.netnih.govmdpi.comtriazole makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex heterocyclic scaffolds that are often found in medicinally important compounds.
Key cross-coupling reactions where 6-Bromo-1,4-dimethyl-1H-benzo[d] researchgate.netnih.govmdpi.comtriazole can be employed include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl substituents.
Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-benzotriazoles, which are precursors to various heterocyclic systems.
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functionalities.
Heck Coupling: Reaction with alkenes to form vinyl-substituted benzotriazoles.
Negishi and Stille Couplings: Reactions with organozinc and organotin reagents, respectively, for the introduction of a wide range of organic moieties. nih.gov
The strategic application of these reactions allows for the elaboration of the 6-Bromo-1,4-dimethyl-1H-benzo[d] researchgate.netnih.govmdpi.comtriazole core into more complex, polycyclic, and functionally diverse heterocyclic systems. For instance, intramolecular cyclization of appropriately substituted derivatives can lead to the formation of novel fused heterocyclic ring systems.
| Reaction Type | Coupling Partner | Potential Product Class | Significance |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Biaryl or Heterobiaryl Benzotriazoles | Core structures in medicinal chemistry |
| Sonogashira | Terminal Alkyne | Alkynyl-Benzotriazoles | Intermediates for triazoles, pyrazoles, etc. |
| Buchwald-Hartwig | Primary/Secondary Amine | Amino-Benzotriazoles | Access to nitrogen-rich heterocycles |
| Heck | Alkene | Vinyl-Benzotriazoles | Building blocks for further transformations |
Role in the Synthesis of Advanced Organic Materials and Functional Molecules
The ability to undergo cross-coupling reactions also positions 6-Bromo-1,4-dimethyl-1H-benzo[d] researchgate.netnih.govmdpi.comtriazole as a key building block for the synthesis of advanced organic materials and functional molecules. The benzotriazole unit itself can impart desirable electronic and photophysical properties to a molecule.
By incorporating this bromo-benzotriazole derivative into larger conjugated systems through reactions like the Sonogashira or Suzuki coupling, chemists can design and synthesize molecules with tailored properties for applications in:
Organic Light-Emitting Diodes (OLEDs): The benzotriazole moiety can act as an electron-transporting or hole-blocking unit in organic electronic devices.
Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in solar cells.
Fluorescent Sensors: The fluorescence properties of a molecule can be modulated by the introduction of the benzotriazole unit, allowing for the development of sensors for ions or small molecules.
The dimethyl substitution on the triazole ring can enhance the solubility and processability of the resulting materials, which is a crucial aspect for their practical application.
Employment in Ligand Design and Catalyst Development
The nitrogen atoms of the benzotriazole ring are capable of coordinating to metal centers, making benzotriazole derivatives attractive candidates for ligand design in coordination chemistry and catalysis. researchgate.netamazonaws.com The 6-bromo-1,4-dimethyl-1H-benzo[d] researchgate.netnih.govmdpi.comtriazole can be utilized in several ways in this context:
Direct Coordination: The benzotriazole itself can act as a ligand, with the nitrogen atoms binding to a metal. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the presence of the bromo and methyl groups. redalyc.org
Ligand Modification: The bromo-substituent serves as a handle for further functionalization. For example, phosphine (B1218219) groups, which are excellent coordinating agents for many transition metals, can be introduced at the 6-position via cross-coupling reactions. This allows for the synthesis of novel phosphine-benzotriazole hybrid ligands with unique steric and electronic properties.
These tailored ligands can then be used to prepare metal complexes for a variety of catalytic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions. The stability and electronic nature of the benzotriazole core can contribute to the efficiency and selectivity of the catalyst. nih.gov
Development of Chemical Probes and Tags Based on the Benzotriazole Unit
Benzotriazole derivatives have found applications in the field of chemical biology as scaffolds for the development of chemical probes and tags. researchgate.netepfl.ch The 6-Bromo-1,4-dimethyl-1H-benzo[d] researchgate.netnih.govmdpi.comtriazole can be a valuable starting material for the synthesis of such tools.
The bromo-functionality allows for the straightforward introduction of various reporter groups or reactive handles through cross-coupling reactions. For instance:
Fluorophores: A fluorescent dye can be attached to the benzotriazole core to create a fluorescent probe for imaging biological processes.
Biotinylation: A biotin moiety can be introduced, enabling the tagged molecule to be used in affinity-based purification or detection methods. escholarship.org
Photoaffinity Labels: A photoreactive group can be installed to allow for covalent labeling of target proteins upon photoirradiation.
The benzotriazole scaffold itself can be designed to interact with specific biological targets, and the attached probe or tag allows for the visualization or identification of these interactions.
| Functional Group Introduced | Synthetic Method | Application |
|---|---|---|
| Fluorescent Dye | Suzuki or Sonogashira Coupling | Fluorescence microscopy, bio-imaging |
| Biotin | Buchwald-Hartwig Amination or other linkages | Affinity purification, Western blotting |
| Photo-reactive Group | Various coupling strategies | Target identification, mapping binding sites |
Framework for Systematic Structure-Activity Relationship (SAR) Investigations through Chemical Modification and Derivatization
In medicinal chemistry, understanding the structure-activity relationship (SAR) is crucial for the optimization of lead compounds into potent and selective drugs. 6-Bromo-1,4-dimethyl-1H-benzo[d] researchgate.netnih.govmdpi.comtriazole provides an excellent framework for systematic SAR studies. nih.govmdpi.comresearchgate.netacs.orgnih.gov
The bromine atom at the 6-position is a key point of diversification. By systematically replacing the bromine with a wide variety of substituents using the cross-coupling reactions mentioned earlier, a library of analogs can be synthesized. These analogs, differing only at the 6-position, can then be tested for their biological activity.
The results of these assays provide valuable information on how the size, shape, and electronic properties of the substituent at the 6-position influence the compound's interaction with its biological target. This information guides the design of next-generation compounds with improved activity and properties. The dimethylated benzotriazole core provides a constant structural motif, allowing for the direct correlation of changes in biological activity with the modifications made at the bromo-position.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a benzotriazole core. For example, bromination and methylation can be achieved via electrophilic substitution using reagents like N-bromosuccinimide (NBS) and methylating agents (e.g., dimethyl sulfate). Key steps include refluxing in polar aprotic solvents (e.g., DMSO) and purification via recrystallization (water-ethanol mixtures) to isolate intermediates. Yield optimization requires precise stoichiometry, temperature control (e.g., 18-hour reflux for cyclization), and catalyst selection (e.g., glacial acetic acid for Schiff base formation) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers expect?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns. In H NMR, the methyl groups at positions 1 and 4 appear as singlets (δ 2.4–2.6 ppm), while the aromatic proton adjacent to bromine shows deshielding (δ 7.8–8.2 ppm). Fourier-Transform Infrared (FT-IR) reveals C-Br stretching at ~600 cm and triazole ring vibrations at 1500–1600 cm. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks matching the exact mass .
Q. How can researchers design initial biological activity screens for benzotriazole derivatives like this compound, and what model organisms are typically used?
- Methodological Answer : Antimicrobial activity is commonly assessed using agar diffusion or microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., Candida albicans). Minimum Inhibitory Concentration (MIC) values are compared to standards like streptomycin. For antifungal studies, dermatophytes (Trichophyton mentagrophytes) are prioritized due to benzotriazole’s historical efficacy against fungal targets .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in the functionalization of the benzotriazole core during the synthesis of this compound derivatives?
- Methodological Answer : Regioselective bromination at position 6 can be achieved using directing groups (e.g., methyl at position 1) or steric control. Computational modeling (DFT) predicts electron density distribution to guide substitution patterns. Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") offers regioselective 1,4-triazole formation, though traditional methods may require protecting groups to avoid side reactions .
Q. How do computational methods like DFT contribute to understanding the electronic properties and reaction mechanisms of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the 6-311G+(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and solvatochromic behavior. Electron-withdrawing effects of bromine and methyl groups lower HOMO energy, enhancing stability. Transition state analysis clarifies mechanisms for nucleophilic substitution or cycloaddition reactions .
Q. In what ways can 1,2,3-triazole frameworks be utilized in catalytic systems, and how does this compound compare in such applications?
- Methodological Answer : Triazoles act as ligands in Pd-based catalysts (e.g., Pd@click-FeO/chitosan) due to their dual role as hydrogen-bond donors and metal chelators. The bromine substituent in 6-Bromo-1,4-dimethyl derivatives enhances electron deficiency, potentially improving catalytic activity in cross-coupling reactions. Comparative studies with non-halogenated analogs reveal trade-offs between stability and reactivity .
Q. When analyzing contradictory data in biological efficacy studies of triazole derivatives, what methodological considerations are critical for resolving discrepancies?
- Methodological Answer : Contradictions (e.g., reduced efficacy of triazoles vs. amides in cystic fibrosis correctors) require revisiting assay conditions (e.g., solubility in DMSO vs. aqueous buffers) and structural bioisosterism. Dose-response curves and molecular docking (e.g., AutoDock Vina) validate target binding. For antimicrobial studies, standardizing inoculum size and growth media (e.g., Mueller-Hinton agar) minimizes variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
